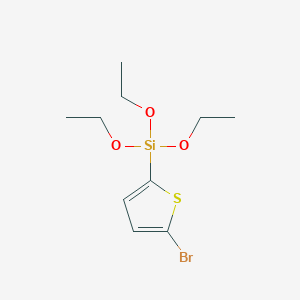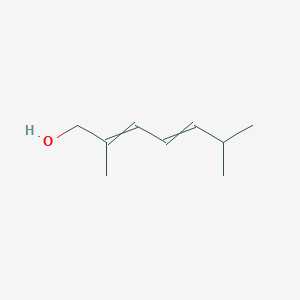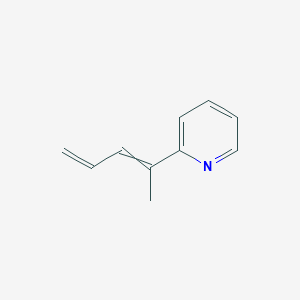![molecular formula C20H17ClN2O B14609735 3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine CAS No. 61075-16-9](/img/structure/B14609735.png)
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a chloro group and an oxy-biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine typically involves multiple steps:
Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and an appropriate boronic acid.
Introduction of the pyridazine ring: The biphenyl compound is then reacted with a pyridazine derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the biphenyl moiety can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to bind to proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylpropene: A simpler compound with a similar chloro group but lacking the biphenyl and pyridazine moieties.
3-Chloro-2-hydroxypropyl methacrylate: Contains a chloro group and a methacrylate moiety, used in polymer synthesis.
Uniqueness
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine is unique due to its combination of a pyridazine ring, a biphenyl moiety, and a chloro group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61075-16-9 |
|---|---|
Molecular Formula |
C20H17ClN2O |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
3-chloro-6-[2-(2-methylprop-2-enyl)-6-phenylphenoxy]pyridazine |
InChI |
InChI=1S/C20H17ClN2O/c1-14(2)13-16-9-6-10-17(15-7-4-3-5-8-15)20(16)24-19-12-11-18(21)22-23-19/h3-12H,1,13H2,2H3 |
InChI Key |
KRTNDQLDEMLHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=C(C(=CC=C1)C2=CC=CC=C2)OC3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


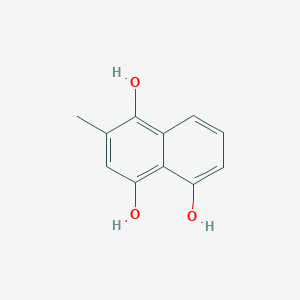

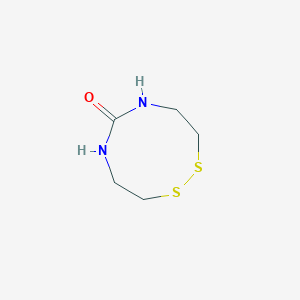
![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)
![2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14609665.png)
![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)
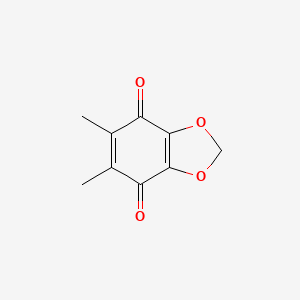

![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)
